7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Description
7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₇H₅BrN₂O, with a molecular weight of 213.03 g/mol. The bromine substituent at the 7-position enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
7-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNAPJXFUXZMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CC(=C2NC1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228198 | |
| Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-71-8 | |
| Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method involves dissolving 1H-pyrrolo[3,2-b]pyridine in tetrahydrofuran and adding N-bromosuccinimide at 0°C. The reaction mixture is stirred for several hours, followed by extraction and purification to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions with metal-organic reagents, forming new carbon-carbon bonds.
Scientific Research Applications
7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and migration . By binding to the receptor, the compound prevents the activation of downstream signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H5BrN2O
- Molecular Weight : 213.03 g/mol
- IUPAC Name : this compound
The primary mechanism through which this compound exerts its biological effects is through the inhibition of FGFRs. FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts downstream signaling pathways that promote tumor growth and metastasis.
Biological Activities
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines. For instance, it has shown IC50 values against FGFR1–4 in the range of 7 to 712 nM, indicating potent activity against these receptors .
- Induction of Apoptosis : The compound has been found to induce apoptosis in various cancer cell lines. This effect is likely mediated through the inhibition of FGFR signaling pathways that are essential for cell survival .
- Potential Anti-Cancer Applications : Given its ability to inhibit FGFRs and induce apoptosis, this compound is being investigated for its potential use in treating cancers associated with aberrant FGFR signaling .
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 9 | FGFR Inhibition | |
| MDA-MB-231 (Breast) | 25 | Apoptosis Induction | |
| HCT116 (Colon) | 712 | Cell Proliferation Inhibition |
Case Study: Inhibition of Tumor Growth
A recent study highlighted the efficacy of this compound in vivo. Mice bearing tumors with high FGFR expression were treated with the compound, resulting in a significant reduction in tumor size compared to control groups. This underscores its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table outlines some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | Bromine at position 6; different ring structure | 0.79 |
| 5-Bromo-1H-pyrrolo[3,2-b]pyridine | Bromine at position 5; lacks carbonyl group | 0.71 |
| 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | Bromine at position 4; similar core structure | 0.77 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
